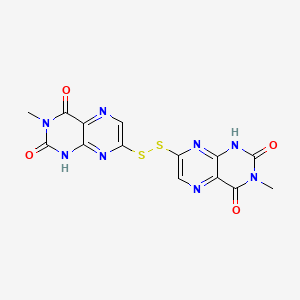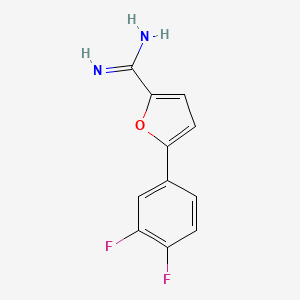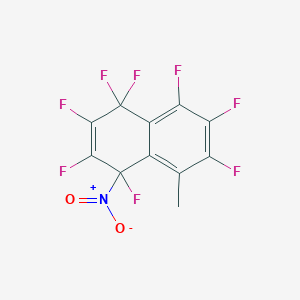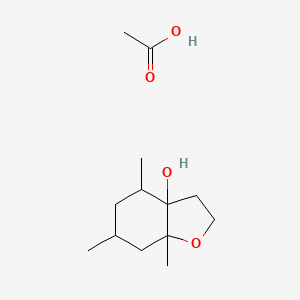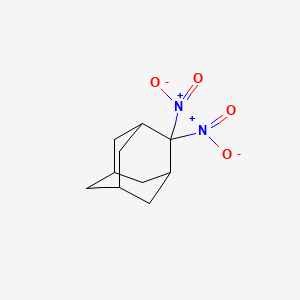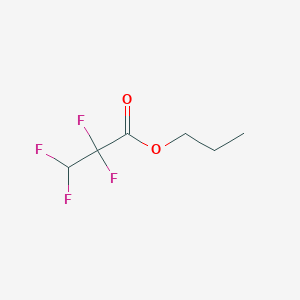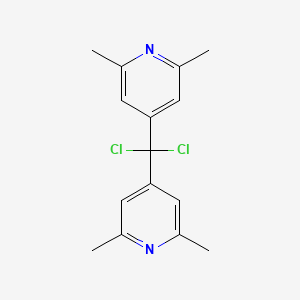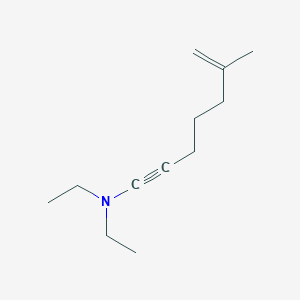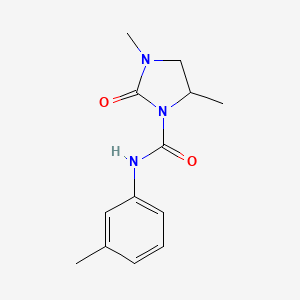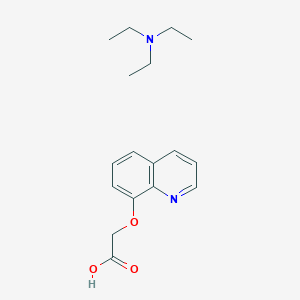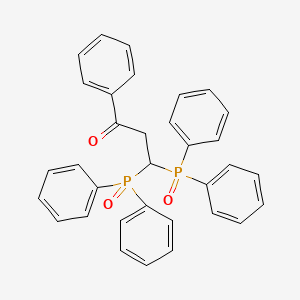
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butoxy groups, a methyl group, and a phenylsilanamine moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine typically involves the reaction of appropriate silane precursors with tert-butyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and purification techniques is common in industrial settings to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Di-tert-butoxytrimethylamine
- 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
- N,N-Dimethylformamide di-tert-butyl acetal
Uniqueness
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is unique due to its specific structural features, such as the presence of both tert-butoxy and phenylsilanamine groups
Eigenschaften
CAS-Nummer |
86936-18-7 |
|---|---|
Molekularformel |
C15H27NO2Si |
Molekulargewicht |
281.46 g/mol |
IUPAC-Name |
N-[methyl-bis[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C15H27NO2Si/c1-14(2,3)17-19(7,18-15(4,5)6)16-13-11-9-8-10-12-13/h8-12,16H,1-7H3 |
InChI-Schlüssel |
VHYZLDDGBHEPEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](C)(NC1=CC=CC=C1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)

